molecular formula C19H24N2O4 B2457222 N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361823-65-4

N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2457222
CAS RN: 2361823-65-4
M. Wt: 344.411
InChI Key: VSWJDCMNHSMZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MCHP, is a novel compound that has been gaining attention in the field of medicinal chemistry. MCHP is a synthetic derivative of piperidine that has been shown to exhibit promising results in various scientific research studies.

Scientific Research Applications

N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.

Mechanism of Action

The mechanism of action of N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell migration and invasion. Additionally, N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-tumor activity, N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to exhibit anti-inflammatory and antioxidant properties. These properties may be beneficial in the treatment of various diseases, including neurodegenerative disorders and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to be stable under various conditions, which makes it a useful tool for studying its effects in vitro. However, one limitation of using N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is in the development of N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide-based therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide and its potential use in the treatment of other diseases. Finally, studies are needed to determine the safety and toxicity of N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide in vivo, which will be important for its potential use in clinical trials.
Conclusion
In conclusion, N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a novel compound that has shown promising results in various scientific research studies. Its anti-tumor activity, anti-inflammatory and antioxidant properties, and relatively simple synthesis method make it a useful tool for studying its effects in vitro. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include piperidine, 4-chlorobutyryl chloride, and 7-methoxy-4-hydroxychromen-2-one. The reaction proceeds through a series of steps that involve the formation of intermediate compounds, which are then converted to N-(7-Methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide. The final product is purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

N-(7-methoxy-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-3-18(22)21-9-6-13(7-10-21)19(23)20-16-8-11-25-17-12-14(24-2)4-5-15(16)17/h3-5,12-13,16H,1,6-11H2,2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWJDCMNHSMZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCO2)NC(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.